1-Bromo-4-ethoxy-2-ethylbenzene
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Overview
Description
1-Bromo-4-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of an ethoxy group and an ethyl group attached to a benzene ring, along with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-ethoxy-2-ethylbenzene typically involves the bromination of 4-ethoxy-2-ethylbenzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method offers advantages such as improved reaction control, higher yields, and reduced waste. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethylbenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include ethylbenzene derivatives.
Scientific Research Applications
1-Bromo-4-ethoxy-2-ethylbenzene finds applications in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties.
Pharmaceutical Research: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Chemical Biology: It is used in studies involving the modification of biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-ethylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. The ethoxy and ethyl groups can influence the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate the substitution or addition of other functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxy-2-bromobenzene: Lacks the ethyl group, leading to different reactivity and applications.
4-Ethyl-2-bromobenzene: Lacks the ethoxy group, affecting its chemical properties and uses.
2-Ethyl-4-bromobenzene: The position of the ethyl group is different, leading to variations in reactivity.
Uniqueness
1-Bromo-4-ethoxy-2-ethylbenzene is unique due to the presence of both ethoxy and ethyl groups, which provide distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-ethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8-7-9(12-4-2)5-6-10(8)11/h5-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICADRTGOMZLQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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